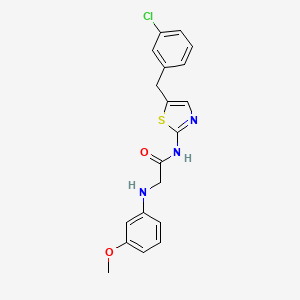

N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((3-methoxyphenyl)amino)acetamide

Description

N-(5-(3-Chlorobenzyl)thiazol-2-yl)-2-((3-methoxyphenyl)amino)acetamide is a thiazole-based acetamide derivative featuring a 3-chlorobenzyl substituent at the 5-position of the thiazole ring and a 3-methoxyphenylamino group on the acetamide side chain. This structure combines lipophilic (chlorobenzyl) and electron-donating (methoxy) moieties, which are critical for modulating physicochemical properties and biological interactions. The compound’s synthesis likely involves sequential acylation and nucleophilic substitution steps, as seen in analogous compounds (e.g., chloroacetamide derivatives in and ).

Properties

IUPAC Name |

N-[5-[(3-chlorophenyl)methyl]-1,3-thiazol-2-yl]-2-(3-methoxyanilino)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S/c1-25-16-7-3-6-15(10-16)21-12-18(24)23-19-22-11-17(26-19)9-13-4-2-5-14(20)8-13/h2-8,10-11,21H,9,12H2,1H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHVPXKCJISFLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((3-methoxyphenyl)amino)acetamide typically involves the following steps:

Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Substitution Reactions:

Amidation: The final step involves the coupling of the thiazole derivative with 3-methoxyaniline to form the desired acetamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((3-methoxyphenyl)amino)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro or carbonyl groups if present.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Structure and Composition

- Molecular Formula : C20H19ClN2O2S

- Molecular Weight : 418.9 g/mol

- IUPAC Name : N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((3-methoxyphenyl)amino)acetamide

Anticancer Activity

Numerous studies have investigated the anticancer properties of compounds similar to N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((3-methoxyphenyl)amino)acetamide. For instance, derivatives of thiazole have shown promising results against various cancer cell lines:

| Compound | Cell Line | Percent Growth Inhibition (PGI) |

|---|---|---|

| 6h | SNB-19 | 86.61% |

| 6h | OVCAR-8 | 85.26% |

| 6h | NCI-H40 | 75.99% |

| d6 | MCF7 | Active (specific PGI not reported) |

| d7 | MCF7 | Active (specific PGI not reported) |

These results indicate that modifications to the thiazole structure can enhance anticancer activity, suggesting that N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((3-methoxyphenyl)amino)acetamide may possess similar or enhanced properties.

Antimicrobial Activity

The compound's structure also suggests potential antimicrobial properties. Studies on related thiazole derivatives have demonstrated efficacy against various bacterial and fungal strains:

| Compound | Activity Type | Target Organism | Result |

|---|---|---|---|

| d1 | Antibacterial | Gram-positive bacteria | Promising activity |

| d2 | Antibacterial | Gram-negative bacteria | Promising activity |

| d6 | Antifungal | Fungal species | Effective inhibition |

These findings highlight the potential of thiazole-based compounds in addressing drug-resistant pathogens.

Acetylcholinesterase Inhibition

Research has indicated that compounds with a thiazole moiety can act as acetylcholinesterase inhibitors, which is significant for treating neurodegenerative diseases such as Alzheimer's:

| Compound | IC50 (µM) |

|---|---|

| 3i | 2.7 |

This suggests that N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((3-methoxyphenyl)amino)acetamide could be explored for its potential in cognitive enhancement or neuroprotection.

Case Study 1: Anticancer Efficacy

A study focused on the synthesis and evaluation of thiazole derivatives revealed that compounds structurally similar to N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((3-methoxyphenyl)amino)acetamide exhibited significant cytotoxic effects on human cancer cell lines, including MCF7 and HCT116, indicating a need for further exploration into their mechanisms of action.

Case Study 2: Antimicrobial Resistance

Another investigation into thiazole derivatives aimed at combating antimicrobial resistance highlighted the effectiveness of these compounds against resistant strains of bacteria, providing a framework for developing new therapeutic agents based on the structure of N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((3-methoxyphenyl)amino)acetamide.

Mechanism of Action

The mechanism of action of N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((3-methoxyphenyl)amino)acetamide would depend on its specific biological target. Generally, thiazole derivatives can interact with various enzymes or receptors, modulating their activity. This interaction can involve binding to the active site or allosteric sites, leading to inhibition or activation of the target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Heterocycle and Substituent Variations

Thiazole vs. Benzothiazole Derivatives

- Target Compound : The thiazole core is substituted with 3-chlorobenzyl and acetamide-linked 3-methoxyaniline.

- Analog (): N-(5,6-Methylenedioxybenzothiazole-2-yl)-2-[(substituted)thio/piperazine]acetamide derivatives feature a benzothiazole core with methylenedioxy and thio/piperazine groups.

- Analog () : Benzothiazole derivatives with triazole or imidazole side chains (e.g., 2-((1H-1,2,4-triazol-3-yl)thio)-N-(6-alkoxybenzo[d]thiazol-2-yl)acetamide) show anticonvulsant activity. The absence of a fused benzene ring in the target compound could reduce planar stacking interactions but improve solubility.

Substituent Effects on Acetamide Side Chain

- Target Compound: The 3-methoxyphenylamino group provides hydrogen-bonding capability and moderate lipophilicity (logP ~3.5 estimated).

- Analog (): Compound 33 (2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide) replaces the methoxyphenylamino with a pyrimidinylthio group.

- Analog (): Coumarin-linked thiazoles (e.g., 2-((2,4-dichlorophenyl)amino)-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)acetamide) feature a dichlorophenylamino group and coumarin moiety. The dichloro substitution increases hydrophobicity (logP ~4.2), while the coumarin system enables fluorescence-based tracking.

Anticancer and Enzyme Inhibition

- Target Compound: No direct bioactivity data is provided, but structurally similar compounds () with chloro and methoxy substituents exhibit anticancer activity (e.g., IC50 = 1.61–1.98 µg/mL against HepG-2). The 3-chlorobenzyl group may enhance cell membrane penetration.

- Analog (): Dual Sirt2/HDAC6 inhibitors like compound 33 rely on thioether linkages for zinc chelation. The target compound’s amino group may lack this chelation capacity but could engage in hydrogen bonding with enzyme active sites.

- Analog () : N-(3-methoxyphenyl)-2-((4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)thio)acetamide shows α-glucosidase inhibition. The methoxyphenyl group in the target compound may similarly target carbohydrate-metabolizing enzymes.

Biological Activity

N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((3-methoxyphenyl)amino)acetamide is a thiazole derivative that has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, efficacy in various studies, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a thiazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

- Anticancer Activity : Research indicates that compounds containing thiazole moieties can induce apoptosis and autophagy in cancer cells. For instance, related thiazole derivatives have shown high potency against various cancer cell lines, including melanoma and pancreatic cancer, by triggering programmed cell death pathways .

- Antimicrobial Activity : Thiazole derivatives have been reported to exhibit significant antibacterial properties. Studies have demonstrated their effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

Anticancer Studies

A notable study highlighted the effectiveness of a thiazole-based compound similar to N-(5-(3-chlorobenzyl)thiazol-2-yl)-2-((3-methoxyphenyl)amino)acetamide against resistant cancer cell lines. The lead compound displayed:

- High in vitro potency against sensitive and resistant cancer cell lines.

- Induction of both apoptosis and autophagy.

- Significant reduction of tumor growth in vivo in xenograft models .

Antimicrobial Studies

In vitro evaluations have shown that thiazole derivatives possess:

- Minimum Inhibitory Concentration (MIC) values indicating effective inhibition of bacterial growth.

- Broad-spectrum activity against various pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Biological Activity Summary

Case Studies

- Case Study on Cancer Treatment : A study involving a similar thiazole derivative demonstrated its ability to significantly reduce tumor size in mice models. The compound acted through dual mechanisms—apoptosis induction and autophagy activation—showing promise for treating resistant cancer forms .

- Case Study on Antibacterial Efficacy : Another study focused on the antibacterial properties of thiazole derivatives showed that compounds with similar structures effectively inhibited bacterial growth in vitro, suggesting potential for development as new antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.